molecular formula C14H17NO2 B14204568 3(2H)-Quinolinone, 1-acetyl-1,4-dihydro-2,2,6-trimethyl- CAS No. 828939-21-5

3(2H)-Quinolinone, 1-acetyl-1,4-dihydro-2,2,6-trimethyl-

Cat. No.: B14204568
CAS No.: 828939-21-5
M. Wt: 231.29 g/mol
InChI Key: NYFHCBCEUHFPRE-UHFFFAOYSA-N
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Description

3(2H)-Quinolinone, 1-acetyl-1,4-dihydro-2,2,6-trimethyl- is a synthetic organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Quinolinone, 1-acetyl-1,4-dihydro-2,2,6-trimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by acetylation and methylation steps.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinolinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline form.

    Substitution: Various substitution reactions can occur, particularly at the nitrogen or carbon atoms, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a range of functionalized compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3(2H)-Quinolinone, 1-acetyl-1,4-dihydro-2,2,6-trimethyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinolinone: The parent compound with similar structural features.

    1,4-Dihydroquinoline: A reduced form with different reactivity.

    2,2,6-Trimethylquinoline: A methylated derivative with distinct properties.

Uniqueness

3(2H)-Quinolinone, 1-acetyl-1,4-dihydro-2,2,6-trimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

CAS No.

828939-21-5

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

1-acetyl-2,2,6-trimethyl-4H-quinolin-3-one

InChI

InChI=1S/C14H17NO2/c1-9-5-6-12-11(7-9)8-13(17)14(3,4)15(12)10(2)16/h5-7H,8H2,1-4H3

InChI Key

NYFHCBCEUHFPRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C(=O)C2)(C)C)C(=O)C

Origin of Product

United States

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